Benzoylacetaldehyde

説明

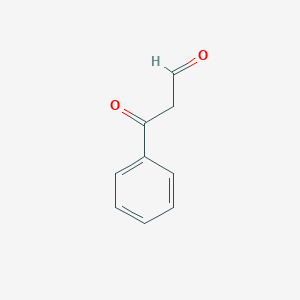

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-oxo-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSDAMGBOVWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303854 | |

| Record name | benzoylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-33-8 | |

| Record name | benzoylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance Within β Dicarbonyl Chemistry

The study of β-dicarbonyl compounds is a cornerstone of classical and modern organic chemistry, largely due to the unique reactivity conferred by the acidic α-hydrogen and the interplay between keto and enol forms. fiveable.mevpscience.org Benzoylacetaldehyde, as a 1,3-dicarbonyl, fits squarely within this class and its chemistry is best understood in this context.

Historically, the synthesis of β-dicarbonyl compounds has been dominated by methods like the Claisen condensation. vpscience.org For this compound, a typical and historically relevant synthesis involves the Claisen condensation of acetophenone (B1666503) with an ester like ethyl formate, often yielding the more stable sodium salt of the enol form. google.com This method highlights the compound's role as a fundamental synthetic intermediate.

A defining feature of this compound and its β-dicarbonyl relatives is keto-enol tautomerism. rsc.orgdoubtnut.com The compound exists as an equilibrium mixture of the diketo form and the more stable enol tautomer. The enol form is stabilized through the formation of an extended conjugated system involving the phenyl ring and the enone moiety, a phenomenon also observed in the closely related benzoylacetone (B1666692). rsc.org The rate of this tautomerization has been a subject of kinetic studies, which have utilized techniques like micellar solubilization to probe the dynamics of the equilibrium. rsc.org The predominance of the enol form is crucial to its reactivity, particularly in its role as a nucleophile in various condensation and addition reactions. acs.org

Table 1: Foundational Synthesis of this compound

| Reaction Type | Reactants | Product Form | Significance |

|---|

Current Research Landscape and Emerging Trends Pertaining to Benzoylacetaldehyde

Contemporary research continues to leverage the unique reactivity of benzoylacetaldehyde, primarily as a precursor for constructing more complex and often biologically relevant molecules. justdial.comjustdial.com Its utility as a synthon is evident in several key areas of modern organic synthesis.

One of the most prominent applications is in the synthesis of heterocyclic compounds. organic-chemistry.orgekb.eg The 1,3-dicarbonyl motif is an ideal starting point for building various ring systems through reactions with dinucleophiles. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while condensations with other reagents can lead to pyridines and other N-heterocycles. bibliomed.orgnih.gov

Furthermore, this compound serves as a key intermediate in the multi-step synthesis of pharmaceutical precursors. reagent.co.ukincb.orgunodc.orgunvienna.org A notable example is its use in a synthetic route toward a precursor for fluoxetine, where the this compound sodium salt is condensed with methylamine (B109427) hydrochloride. google.com This highlights its role in creating valuable scaffolds for medicinal chemistry.

Emerging trends also point to the use of this compound and its derivatives as ligands in coordination chemistry. The enolate form can chelate to metal centers, forming stable complexes. nih.gov These metal complexes are being investigated for various catalytic applications and material properties. For example, it has been used as a precursor for salen-type ligands in cobalt-catalyzed hydrolytic kinetic resolution of epoxides. nih.govresearchgate.netresearchgate.net The ability to fine-tune the electronic and steric properties of the resulting ligands by modifying the this compound backbone makes it an attractive target for catalyst design. nobelprize.orgnih.govresearchgate.netnih.gov

Table 2: Modern Synthetic Applications of this compound

| Application Area | Reaction Type | Product Class | Research Significance |

|---|---|---|---|

| Heterocyclic Synthesis | Condensation with dinucleophiles | Pyrazoles, Pyridines | Provides a direct route to important heterocyclic cores. organic-chemistry.orgbibliomed.org |

| Pharmaceutical Synthesis | Condensation, Reduction | Pharmaceutical Intermediates | Serves as a building block for drug precursors like those for fluoxetine. google.com |

| Asymmetric Catalysis | Ligand Synthesis | Salen-type Ligands | Used to create chiral ligands for metal-catalyzed reactions. nih.gov |

Advanced Synthetic Methodologies for this compound and Related Structures

This compound, a significant β-ketoaldehyde, serves as a versatile three-carbon building block in organic synthesis, particularly for constructing aromatic and heterocyclic systems. thieme-connect.de Its dual electrophilic nature and the ability to act as an ambident nucleophile upon enolization make it a valuable precursor for complex molecular architectures. thieme-connect.de This article explores advanced and sustainable methodologies for its synthesis.

Mechanistic Investigations of Benzoylacetaldehyde Reactivity

Elucidation of Reaction Pathways and Transition State Analysis

The elucidation of reaction pathways is fundamental to understanding and predicting the outcomes of chemical reactions involving benzoylacetaldehyde. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying intermediates, and characterizing transition states. researchgate.netnumberanalytics.com Transition states represent the highest energy point along a reaction coordinate and are pivotal in determining the reaction rate. numberanalytics.comsolubilityofthings.com The stability of a transition state directly influences the activation energy of a reaction; a lower energy transition state corresponds to a faster reaction. solubilityofthings.com

The intrinsic reaction coordinate (IRC) is a key concept in analyzing reaction pathways, representing the path of steepest descent from the transition state to the reactants and products. numberanalytics.com Analysis of the IRC provides detailed insights into the mechanism and the structural evolution of the reacting species. numberanalytics.com For complex reactions, multiple reaction pathways may exist, each with its own set of intermediates and transition states. nih.gov Accounting for this pathway diversity is essential for a comprehensive understanding of the reaction mechanism. nih.gov

This compound exhibits both nucleophilic and electrophilic character, a consequence of its bifunctional nature. The carbonyl carbons of the aldehyde and ketone groups are electrophilic centers, susceptible to attack by nucleophiles. libretexts.orgthedegreegap.com The electron-withdrawing nature of the carbonyl groups renders the adjacent α-carbons acidic, allowing for the formation of a nucleophilic enolate under basic conditions.

Electrophilic Reactivity:

The carbonyl groups of this compound are polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. libretexts.org This makes the carbonyl carbons electrophilic and prone to nucleophilic addition reactions. libretexts.org The reactivity of these carbonyl groups can be influenced by several factors. Aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors. libretexts.org In this compound, the aldehyde group is typically the more reactive electrophilic site. The presence of the phenyl group can also modulate the electrophilicity of the carbonyl carbons through resonance effects. libretexts.org

Nucleophilic Reactivity:

The α-carbons of this compound are acidic and can be deprotonated by a base to form an enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The delocalization of the negative charge onto the oxygen atoms of the carbonyl groups stabilizes the enolate. The nucleophilicity of the enolate can be influenced by the solvent, the counter-ion, and the specific reaction conditions. Aromatic rings, when substituted with electron-withdrawing groups, can also become electrophilic and undergo nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.org

The dual reactivity of this compound allows it to participate in a wide range of reactions, including aldol (B89426) condensations, Michael additions, and Knoevenagel condensations. core.ac.uk

The presence of both a nucleophilic and an electrophilic center within the same molecule allows for a variety of intramolecular reactions in appropriately substituted this compound derivatives. These reactions are often highly efficient due to the proximity of the reacting groups.

A novel intramolecular Knoevenagel-based redox reaction has been reported, promoted by an intramolecular phosphine (B1218219) source. mdpi.comresearchgate.net In this reaction, a conventional Knoevenagel condensation is followed by an internal redox transformation where a phosphine moiety is oxidized. mdpi.comresearchgate.net The electronic nature of substituents on the diketone part of the molecule significantly influences the reaction outcome. mdpi.com Electron-withdrawing groups tend to lead to the reduction of the keto group, while electron-donating groups favor the reduction of the double bond formed during the Knoevenagel condensation. mdpi.com The proposed mechanism suggests that water formed during the initial condensation acts as the oxygen source for the phosphine oxidation. mdpi.com

Table 1: Influence of Substituents on Intramolecular Knoevenagel-Based Redox Reactions mdpi.com

| Substituent Nature | Product Outcome |

| Electron-withdrawing | Reduction of the keto group |

| Electron-donating | Reduction of the C=C double bond |

Intramolecular benzoin (B196080) reactions can be catalyzed by enzymes like benzaldehyde (B42025) lyase. nih.gov These reactions involve the carbon-carbon bond formation between two aldehyde moieties tethered by a suitable linker. nih.gov The structure of the linker is crucial for the success of the intramolecular cyclization. For instance, a linear three-carbon alkyl chain connecting two benzaldehyde derivatives has been shown to be an effective substrate for this transformation, leading to macrocyclic products in good yields and enantioselectivities. nih.gov N-Heterocyclic carbenes (NHCs) are also effective catalysts for intramolecular benzoin condensations, including crossed aldehyde-ketone reactions. nih.gov

This compound exists in equilibrium between its diketo and enol tautomeric forms. The enol form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered chelated ring. orientjchem.orgresearchgate.net This intramolecular hydrogen bond plays a significant role in the molecule's structure, stability, and reactivity. mdpi.comnih.gov

The strength of this hydrogen bond can be modulated by substituents on the phenyl ring. orientjchem.orgresearchgate.net Electron-withdrawing or electron-donating groups alter the electron density in the chelated ring, thereby affecting the bond lengths and the strength of the hydrogen bond. orientjchem.org Theoretical studies have shown that this compound can be described as having a low-barrier hydrogen bond (LBHB), where the hydrogen atom is stabilized by covalent interactions with both oxygen atoms. nih.gov This feature is significant as LBHBs are proposed to play a role in stabilizing intermediates and transition states in enzymatic reactions. nih.gov

The tautomeric equilibrium between the keto and enol forms is also influenced by the solvent polarity. researchgate.netsonar.ch While polar protic solvents can stabilize the keto form through intermolecular hydrogen bonding, the intramolecular hydrogen bond in the enol form is generally strong enough to persist. sonar.ch

Table 2: Calculated Energy Differences for this compound Tautomers researchgate.net

| Tautomeric Form | Phase/Solvent | Energy Difference (kcal/mol) |

| Enol Forms | Gas Phase | 0.35 - 1.1 |

| Enol Forms | Various Solvents | 0.35 - 1.1 |

This compound readily participates in a variety of intermolecular reactions, leveraging both its electrophilic and nucleophilic nature. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

One of the primary reactions of this compound is its reaction with nucleophiles at the carbonyl centers. For example, it reacts with hydroxylamine (B1172632) to form oxime derivatives. rsc.org The reaction with hydroxylamine can lead to a mixture of products depending on the specific reaction conditions. rsc.org

As a source of a nucleophilic enolate, this compound undergoes reactions such as the Knoevenagel condensation with aldehydes and ketones. researchgate.net It also participates in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, it is a substrate in metal-catalyzed cross-coupling reactions. For instance, iron-catalyzed alkylation of the active methylene (B1212753) group of this compound with various alkyl sources has been reported. rsc.org The mechanism of these reactions can involve radical or cationic pathways, depending on the specific catalyst and reaction conditions. rsc.org

The intermolecular interactions of this compound and its derivatives, such as π-π stacking and hydrogen bonding, can also play a role in directing the course of reactions and influencing the properties of the resulting products. researchgate.net

Intermolecular Reactions of this compound

Chemoselective Intermolecular Cross-Condensation Reactions

Intermolecular cross-condensation reactions are powerful tools for forming carbon-carbon bonds, creating complex molecules from simpler precursors. researchgate.net For a substrate like this compound, which possesses an enolizable proton between its two carbonyl groups, these reactions typically proceed via an enolate intermediate. The core challenge in cross-condensation reactions involving two different carbonyl-containing reactants is achieving chemoselectivity—that is, favoring the reaction between the two different partners over the self-condensation of either one. researchgate.net

The general mechanism for a base-catalyzed cross-condensation involving this compound begins with the deprotonation of the α-hydrogen atom located between the phenyl-substituted carbonyl and the aldehyde group. This step generates a resonance-stabilized enolate ion. thermofisher.comnih.gov This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second reactant. nih.gov Subsequent protonation yields the initial β-hydroxy carbonyl adduct, which may then undergo dehydration, particularly with heating, to form a conjugated α,β-unsaturated product.

Achieving high chemoselectivity in such reactions is difficult because the enolate of this compound can potentially react with another molecule of itself. To overcome this, specific strategies and catalyst systems are employed. One prominent approach is the use of N-heterocyclic carbene (NHC) catalysts derived from azolium salts. researchgate.net These catalysts can generate a "Breslow intermediate" through the umpolung (polarity reversal) of an aldehyde, which then acts as a nucleophilic acyl anion equivalent. This strategy allows for highly selective cross-coupling between two different aldehydes, minimizing self-condensation side reactions. researchgate.net While the primary examples involve two aldehyde partners, the principles extend to reactions between an aldehyde and a ketone or other carbonyl compounds.

The selection of the base and reaction conditions is also critical. Using a base that is just strong enough to deprotonate one carbonyl compound preferentially, or using one reactant in excess, can help steer the reaction toward the desired cross-coupled product. nih.gov For dicarbonyl compounds, intramolecular reactions that form five- or six-membered rings are often kinetically and thermodynamically favored over intermolecular reactions. nih.gov

Table 1: Factors Influencing Chemoselectivity in Cross-Condensation Reactions

| Factor | Description | Implication for this compound |

| Catalyst Choice | Specialized catalysts can promote specific reaction pathways. | N-heterocyclic carbenes (NHCs) can enable umpolung reactivity, directing cross-acylation and preventing self-condensation. researchgate.net |

| Base Strength | The pKa of the base influences which proton is abstracted. | A carefully chosen base can selectively generate the enolate of the more acidic partner in the reaction mixture. nih.gov |

| Reactant Structure | Steric hindrance and electronic effects can favor one reaction over another. | The reactivity of the carbonyl electrophile (aldehyde vs. ketone) can be exploited to enhance selectivity. |

| Reaction Conditions | Temperature and reactant concentration can shift the equilibrium. | Lower temperatures may favor the initial aldol addition product, while higher temperatures often promote condensation. |

Catalysis in this compound Transformations

Catalysis provides essential pathways to control the reactivity of multifunctional molecules like this compound. Homogeneous, heterogeneous, and biocatalytic systems each offer distinct advantages in terms of selectivity, efficiency, and sustainability.

Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically in a solution. wikipedia.org This allows for high catalyst activity and mild reaction conditions due to the excellent contact between the catalyst and the substrate. github.iolibretexts.org Transition metal complexes are common homogeneous catalysts, often leveraging the metal's ability to cycle between different oxidation states to facilitate reactions. libretexts.org

Palladium and rhodium complexes are particularly effective for a variety of C-C bond-forming cross-coupling reactions. libretexts.org While this compound itself is not always the primary substrate, its close chemical relative, benzoylacetone (B1666692) (a β-diketone), is frequently used as a substrate or a crucial ligand in these catalytic systems. The principles of these reactions are directly applicable to this compound due to their shared β-dicarbonyl functionality.

For instance, rhodium catalysts have been employed in the transannulation of 1-sulfonyl-1,2,3-triazoles with β-diketones, including derivatives of benzoylacetone. nih.gov This reaction proceeds under mild conditions and provides a route to highly substituted 2-carbonylpyrroles with excellent regioselectivity. nih.gov In other systems, benzoylacetone has been used as an additive or ligand in palladium-catalyzed oxidative coupling reactions. In the direct oxidative coupling of benzenes with olefins catalyzed by Pd(OAc)₂, the addition of a β-diketone like benzoylacetone was found to be effective, influencing the reaction rate and product yield. mdpi.com The β-diketone ligand is believed to form a stable complex with the palladium center, which is active in the subsequent coupling steps. oup.com

These homogeneous catalytic systems demonstrate the utility of the β-dicarbonyl moiety in coordinating with metal centers and participating in key steps of the catalytic cycle, such as transmetalation and reductive elimination. thermofisher.comlibretexts.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. libretexts.org Key advantages of this approach include the ease of separating the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling, enhancing the economic and environmental sustainability of the process. qualitas1998.net

A notable example involves the use of a vanadium(IV) oxido complex of benzoylacetone, [VIVO(bzac)₂]. This complex, synthesized from benzoylacetone, can be immobilized onto solid supports to create a robust heterogeneous catalyst. mdpi.comqualitas1998.net Researchers have successfully anchored this complex onto supports like imidazole-modified polystyrene beads (PS-im-[VIVO(bzac)₂]) and aminopropyl-functionalized graphene oxide (GO-APTMS-[VIVO(bzac)₂]). mdpi.comqualitas1998.net

These resulting solid-supported catalysts have proven to be highly effective in mediating oxidation reactions. For example, they have been used for the oxidative bromination of various organic molecules and the oxidation of thioethers to sulfoxides. mdpi.comqualitas1998.net The nature of the solid support was found to influence not only the substrate conversion but also the product selectivity, particularly in the oxidation of thioethers. mdpi.com The ability to reuse these catalysts over multiple cycles with sustained activity highlights the practical benefits of heterogenizing the benzoylacetone-derived metal complex. qualitas1998.net

Table 2: Heterogeneous Catalysis of Thioether Oxidation using a Benzoylacetone-Derived Vanadium Complex

| Substrate | Catalyst | Product | Conversion (%) | Selectivity (%) |

| Thioanisole | PS-im-[VIVO(bzac)₂] | Methyl phenyl sulfoxide | 98.9 | >99 |

| Thioanisole | GO-APTMS-[VIVO(bzac)₂] | Methyl phenyl sulfoxide | 99.0 | 90.1 |

| Dibenzyl sulfide | PS-im-[VIVO(bzac)₂] | Dibenzyl sulfoxide | 99.0 | 95.2 |

| Dibenzyl sulfide | GO-APTMS-[VIVO(bzac)₂] | Dibenzyl sulfoxide | 99.0 | >99 |

Data sourced from research on vanadium(IV) oxido complexes of benzoylacetone (referred to as 1-Phenyl-1,3-butanedione in the source). mdpi.com

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations. github.io Enzymes offer remarkable specificity and can operate under mild, environmentally benign conditions (e.g., neutral pH and ambient temperature), making them an attractive alternative to traditional chemical catalysts. oup.comrsc.org

The reactivity of β-dicarbonyl compounds like benzoylacetone has been successfully harnessed in enzyme-mediated reactions. A prominent example is the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs). In a study exploring greener synthetic routes, the enzyme α-chymotrypsin was used to catalyze the reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335). oup.com When benzoylacetone was used as the β-dicarbonyl substrate in this system, the corresponding DHPM product was obtained in an excellent yield of 92%. oup.com This demonstrates the ability of an enzyme to effectively recognize and activate the dicarbonyl substrate to facilitate the complex cascade of reactions.

Beyond single enzymes, the principles of biocatalysis have been extended to catalytic antibodies and engineered proteins. For instance, aldolase (B8822740) catalytic antibodies have been developed that utilize an enamine mechanism, similar to natural Class I aldolase enzymes, to catalyze aldol reactions with high control over stereoselectivity. Furthermore, engineered myoglobin (B1173299) proteins have been shown to catalyze carbene transfer reactions, a type of transformation where the reactivity of dicarbonyl compounds is also relevant. These advanced biocatalytic approaches open new avenues for the selective transformation of substrates like this compound into high-value, optically active products.

Table 3: Enzyme-Mediated Biginelli Reaction Using Benzoylacetone

| Reactants | Enzyme | Conditions | Product Yield |

| 4-Nitrobenzaldehyde, Benzoylacetone, Urea | α-Chymotrypsin | 55 °C, EtOH, Microwave | 92% |

Data sourced from a study on biocatalytic Biginelli reactions. oup.com

Synthesis and Chemical Transformations of Benzoylacetaldehyde Derivatives

Hydrazone Derivatives of Benzoylacetaldehyde

Hydrazones derived from this compound are a significant class of compounds, primarily due to the reactivity of their hydrazone scaffold and the diverse synthetic routes available for their preparation.

Synthetic Approaches and Structural Characterization of Aroylhydrazones

Aroylhydrazones of this compound are typically synthesized through the condensation reaction of this compound with various aroylhydrazides. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the this compound, followed by dehydration to form the characteristic azomethine (C=N) bond of the hydrazone. mdpi.com

| Spectroscopic Technique | Key Observables for Aroylhydrazone Characterization |

| Infrared (IR) Spectroscopy | C=N stretching, N-H bending, C=O stretching vibrations |

| ¹H NMR Spectroscopy | Chemical shifts of azomethine proton, aromatic protons, and N-H proton |

| ¹³C NMR Spectroscopy | Chemical shifts of azomethine carbon, carbonyl carbon, and aromatic carbons |

| X-ray Crystallography | Bond lengths, bond angles, overall molecular geometry |

Reactivity Studies of Hydrazone Scaffolds

The hydrazone scaffold exhibits a rich and varied reactivity. The presence of both nucleophilic (amino) and electrophilic (carbonyl) centers, along with the reactive azomethine group, allows for a range of chemical transformations. nih.gov One area of significant interest is the ability of hydrazones to act as ligands in the formation of metal complexes, a topic that will be explored in more detail in the following section.

The reactivity of the hydrazone moiety can be influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the nucleophilicity of the nitrogen atoms. mdpi.com Studies have shown that the hydrazone scaffold can undergo reactions such as nucleophilic addition to the carbonyl group and electrophilic attack at the nitrogen atoms. nih.gov Furthermore, the hydrazone linkage itself can be susceptible to hydrolysis under certain conditions, regenerating the parent aldehyde and hydrazide.

Metal Complexes with this compound Ligands

This compound and its derivatives, particularly the hydrazones, are excellent ligands for the formation of coordination complexes with a variety of transition metals. These complexes exhibit interesting coordination chemistry and redox properties.

Synthesis and Coordination Chemistry of Transition Metal Complexes

Transition metal complexes of this compound derivatives are typically synthesized by reacting a metal salt with the appropriate this compound-derived ligand in a suitable solvent. unimas.myacs.org The ligands, often Schiff bases derived from the condensation of this compound with amines or hydrazides, can coordinate to the metal center through various donor atoms, most commonly nitrogen and oxygen. unimas.myresearchgate.net This results in the formation of stable chelate rings, which enhances the thermodynamic stability of the complexes. unimas.my

The coordination geometry of these complexes can vary depending on the metal ion, the nature of the ligand, and the reaction conditions. Common geometries observed include octahedral, square planar, and tetrahedral. unimas.myresearchgate.net For example, cobalt(III) complexes with bis(benzoylacetone)ethylenediimine have been shown to adopt a distorted octahedral geometry. researchgate.net Similarly, copper(II) and nickel(II) complexes with related Schiff base ligands have been found to have distorted square planar geometries. researchgate.net The specific coordination environment around the metal center can be thoroughly investigated using techniques such as X-ray crystallography, UV-visible spectroscopy, and magnetic susceptibility measurements. unimas.myresearchgate.net

| Metal Ion | Typical Ligand | Observed Coordination Geometry |

| Cobalt(III) | Bis(benzoylacetone)ethylenediimine | Distorted Octahedral researchgate.net |

| Copper(II) | Bis(benzoylacetone)ethylenediimine | Distorted Square Planar researchgate.net |

| Nickel(II) | Bis(benzoylacetone)ethylenediimine | Distorted Square Planar researchgate.net |

| Zinc(II) | Aroyl-hydrazone Schiff Base | Distorted Octahedral nih.govcyberleninka.ru |

| Manganese(II) | Aroyl-hydrazone Schiff Base | Distorted Octahedral nih.gov |

Ligand and Metal-Based Redox Reactivity of Complexes

The metal complexes of this compound derivatives often exhibit interesting redox behavior, involving both the metal center and the ligand. publish.csiro.aupublish.csiro.au Cyclic voltammetry is a key technique used to study these redox processes, revealing the potentials at which the metal ion can be oxidized or reduced. researchgate.net

In some cases, the ligand itself can be redox-active, participating in electron transfer reactions. publish.csiro.au For instance, copper complexes with bis-thiosemicarbazones derived from benzoylacetone (B1666692) have shown complex redox behavior, with both metal-centered and ligand-centered oxidation reactions occurring. publish.csiro.aupublish.csiro.auresearchgate.net Upon exposure to air, these complexes can undergo oxidation to form either a ligand-oxidized ketone complex or a dimeric di-Cu(III) complex. publish.csiro.aupublish.csiro.au The electrochemical reduction of cobalt(III) complexes with bis(benzoylacetone)ethylenediimine has been shown to be irreversible for the Co(III/II) couple, accompanied by the dissociation of axial ligands, while the Co(II/I) reduction is reversible. researchgate.net This highlights the intricate interplay between the metal and the ligand in the redox chemistry of these complexes.

Other Functionalized this compound Derivatives

Beyond hydrazones, other functionalized derivatives of this compound have been synthesized and studied. These derivatives often serve as building blocks for more complex molecular architectures. For example, the reaction of this compound with other bifunctional reagents can lead to the formation of heterocyclic compounds.

The versatility of the this compound scaffold allows for the introduction of a wide range of functional groups, leading to derivatives with tailored properties. rsc.orgekb.egnih.gov For example, functionalized biscoumarins have been synthesized, demonstrating the potential to create complex molecules from simpler building blocks. ekb.eg The synthesis of N-functionalized 2,3-disubstituted benzofurans has also been achieved through reactions involving related starting materials. rsc.org These examples underscore the importance of this compound and its analogs as versatile synthons in organic chemistry.

Enamine Derivatives and Their Synthetic Utility

Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.com Enamine derivatives of this compound, specifically β-aminovinyl ketones, are versatile intermediates in organic synthesis. nitrkl.ac.inx-mol.net Their formation involves the condensation of this compound with a primary or secondary amine, a reaction that can be catalyzed by acids or, in some cases, metal complexes like gold(III) N-heterocyclic carbenes. libretexts.orgnih.gov The nitrogen atom in enamines is a powerful π-donor, which makes the α-carbon nucleophilic and reactive toward various electrophiles. masterorganicchemistry.com

The synthetic utility of these derivatives is extensive, particularly in the construction of heterocyclic compounds. nitrkl.ac.inresearchgate.net The ambident nucleophilicity of enamines, allowing reactions at either the enaminic carbon or the amino nitrogen, provides a pathway to a diverse range of cyclic structures. researchgate.net For instance, enamino ketones derived from this compound can react with electrophiles like aryl isothiocyanates to yield 1,3-thiazin-4-one derivatives or other cycloaddition products. researchgate.net

Furthermore, these enamines serve as key building blocks for synthesizing other important chemical scaffolds. Their reaction with reagents such as guanidine (B92328) or thiourea (B124793) can lead to the formation of substituted pyrimidines. researchgate.net They are also employed in the synthesis of pyrroles and other fused heterocyclic systems. acs.orgresearchgate.net The specific outcome of these reactions often depends on the nature of the amine used to form the enamine and the electrophilic partner. acs.org

Interactive Table 1: Synthetic Applications of this compound Enamine Derivatives Click on the headers to sort the data.

| Product Class | Reagent(s) | Synthetic Outcome | Reference(s) |

| Heterocycles | |||

| 1,3-Thiazin-4-ones | Aryl isothiocyanates | Cyclocondensation to form six-membered sulfur-containing heterocycles. | researchgate.net |

| Pyrimidines | Guanidine, Thiourea, Acetamidine | Condensation reaction leading to substituted pyrimidine (B1678525) rings. | researchgate.net |

| Pyrroles | Dienediones (DDs) | Aza-annulation process via a zwitterionic intermediate. | acs.org |

| Metal Complexes | |||

| Copper (II) Ketoiminates | Copper(II) salts | Formation of square-planar or square-pyramidal metal complexes with potential biological activity. | x-mol.net |

| Acyl Derivatives | |||

| 1,3-Dicarbonyls | Acid Halides | Acylation at the α-carbon, a reaction similar to the Claisen condensation. | organicchemistrytutor.com |

Derivatization Strategies for Specific Chemical Applications

Derivatization is a chemical modification technique used to alter a compound's properties to make it suitable for a specific analytical method. research-solution.com For a compound like this compound, which contains a reactive carbonyl group, derivatization is employed to enhance its detectability and improve its chromatographic behavior, particularly in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). research-solution.comsci-hub.se

One of the primary derivatization strategies for compounds containing amine or hydroxyl groups, which can be introduced via the enamine derivatives of this compound, is benzoylation . This involves reacting the analyte with benzoyl chloride. The addition of a benzoyl group increases the molecular weight and hydrophobicity of the analyte, which improves its retention on reversed-phase HPLC columns. rsc.orgnih.gov It also introduces a strong chromophore (the benzoyl group), significantly enhancing detection by UV-Vis spectrophotometry. sci-hub.se This method is particularly useful for analyzing small polar molecules in complex biological matrices. rsc.org The reaction is typically fast and carried out in an alkaline medium. sci-hub.se

Another key strategy, especially for GC analysis, is esterification . The carbonyl group of this compound can be targeted, but more commonly, if a carboxylic acid functionality were present in a more complex derivative, it would be converted into an ester (e.g., a methyl ester). This process, often catalyzed by reagents like boron trichloride (B1173362) in methanol, reduces the polarity of the analyte and increases its volatility, which is a prerequisite for successful GC analysis. research-solution.com Reducing polarity also minimizes undesirable interactions with the GC column, leading to better peak shape and separation. research-solution.com

Interactive Table 2: Derivatization Strategies and Their Applications Click on the headers to sort the data.

| Derivatization Strategy | Reagent | Target Functional Group | Purpose & Application | Reference(s) |

| Benzoylation | Benzoyl Chloride | Amines, Phenols, Alcohols | Increases hydrophobicity and introduces a chromophore for improved HPLC retention and UV detection. | sci-hub.sersc.orgnih.gov |

| Esterification | Boron Trichloride-Methanol | Carboxylic Acids | Increases volatility and reduces polarity for GC analysis. | research-solution.com |

| Imine/Enamine Formation | Primary/Secondary Amines | Aldehydes, Ketones | Forms stable derivatives (e.g., 2,4-dinitrophenylhydrazones) for classical carbonyl identification and characterization. | libretexts.org |

Applications of Benzoylacetaldehyde in Advanced Organic Synthesis

Building Blocks for Heterocyclic Systems

The unique arrangement of carbonyl groups in benzoylacetaldehyde makes it an ideal substrate for condensation reactions with various dinucleophiles, leading to the formation of a diverse range of heterocyclic compounds. These reactions typically proceed through the formation of stable six- or seven-membered rings, which are core structures in many biologically active molecules.

Precursor in the Synthesis of Pyrazinoisoquinolines

While direct, widely reported syntheses of pyrazinoisoquinolines using this compound are not extensively documented, the fundamental reactivity of 1,3-dicarbonyl compounds suggests its potential as a viable precursor. The synthesis of related isoquinoline (B145761) structures often utilizes benzoylacetone (B1666692), a close analogue of this compound. These syntheses highlight the utility of the 1,3-dicarbonyl motif in constructing the isoquinoline core. A plausible, though less common, pathway could involve the reaction of this compound with an appropriate amino-pyrazine derivative, where the dicarbonyl moiety would participate in a cyclocondensation to form the fused ring system. This potential application underscores the versatility of this compound as a synthon for complex heterocyclic frameworks.

Role in Benzodiazepine (B76468) Synthesis

This compound is a key starting material for the synthesis of 1,5-benzodiazepines, a class of seven-membered heterocyclic compounds with significant pharmaceutical importance. mdpi.comnih.gov The synthesis is typically achieved through a condensation reaction between this compound and o-phenylenediamine (B120857). mdpi.comnih.govresearchgate.net

The reaction mechanism is initiated by the nucleophilic attack of one amino group of o-phenylenediamine on one of the carbonyl carbons of this compound, followed by dehydration to form an imine intermediate. Subsequently, the second amino group undergoes an intramolecular cyclization by attacking the remaining carbonyl group, which, after another dehydration step, yields the final 1,5-benzodiazepine ring system. nih.govresearchgate.net This acid-catalyzed cyclocondensation is highly efficient and allows for the creation of a variety of substituted benzodiazepines by modifying either the diamine or the dicarbonyl component. nih.govnih.gov The use of chiral starting materials, such as derivatives of o-phenylenediamine or chiral aldehydes, can lead to the formation of chiral benzodiazepine structures. mdpi.com

Table 1: Representative Benzodiazepine Synthesis

| Dicarbonyl Compound | Diamine | Catalyst/Conditions | Product | Significance |

|---|---|---|---|---|

| This compound | o-Phenylenediamine | Acid catalyst (e.g., H-MCM-22, Phenylboronic acid), Room Temp to Reflux | 2-Phenyl-3H-1,5-benzodiazepine | Core structure for various CNS active agents. nih.govnih.gov |

| This compound | Substituted o-Phenylenediamines | Acid catalyst, Ethanol | Substituted 2-Phenyl-3H-1,5-benzodiazepines | Allows for structural diversity and tuning of biological activity. nih.gov |

Intermediate for Pyrimidinediones and Barbituric Acid Derivatives

This compound serves as a crucial C3 synthon for the synthesis of pyrimidinediones and derivatives of barbituric acid. These compounds are synthesized through multicomponent reactions, most notably the Biginelli reaction or similar condensation processes. mdpi.comnih.govscielo.org.mx In these reactions, this compound acts as the 1,3-dicarbonyl component, which condenses with urea (B33335) or thiourea (B124793) and often an additional aldehyde to form the heterocyclic ring. mdpi.com

The reaction of this compound with urea, for instance, leads to the formation of a 5-benzoyl-dihydropyrimidine core. The reactivity of both the aldehyde and ketone functionalities within this compound allows for various reaction pathways, leading to a range of substituted pyrimidinediones. These heterocyclic scaffolds are of significant interest due to their presence in a wide array of pharmacologically active compounds. mdpi.commdpi.com The synthesis can be catalyzed by various means, including green catalysts, to produce high yields of the desired products. researchgate.net

Chiral Auxiliary and Asymmetric Synthesis Precursor

In the field of asymmetric synthesis, the goal is to control the stereochemical outcome of a reaction. pharmaguideline.comwvu.edudurgapurgovtcollege.ac.in this compound and its derivatives can be employed as starting materials for creating chiral molecules that either act as auxiliaries to direct subsequent reactions or serve as building blocks for complex chiral targets.

Stereoselective Synthesis of this compound Derivatives

Creating chiral derivatives from the achiral this compound molecule is a key step towards its use in asymmetric synthesis. A stereoselective reaction is one that preferentially forms one stereoisomer over others. pharmaguideline.comdurgapurgovtcollege.ac.in Several strategies can be employed to introduce chirality into the this compound framework.

One approach is the asymmetric modification of one of the carbonyl groups. For example, the ketone can be stereoselectively reduced using a chiral reducing agent to yield a chiral β-hydroxy aldehyde. Alternatively, the aldehyde functionality can be selectively converted into a chiral acetal (B89532) using a chiral diol. This chiral acetal can then direct subsequent reactions at other positions of the molecule. Highly stereoselective aldol (B89426) reactions have been achieved with related keto-compounds by carefully controlling the reaction conditions and reagents, a strategy applicable to this compound. organic-chemistry.org Furthermore, the active methylene (B1212753) group situated between the two carbonyls can be deprotonated to form an enolate, which can then undergo stereoselective alkylation or other functionalization in the presence of a chiral ligand or catalyst. beilstein-journals.org

Table 2: Strategies for Stereoselective Derivatization

| Strategy | Description | Potential Chiral Product | Reference Concept |

|---|---|---|---|

| Asymmetric Reduction | Stereoselective reduction of the ketone carbonyl using a chiral catalyst (e.g., chiral borane (B79455) or metal complex). | (R)- or (S)-3-hydroxy-3-phenylpropanal | General asymmetric ketone reduction. |

| Chiral Acetal Formation | Reaction of the aldehyde with a chiral, non-racemic diol (e.g., (R,R)-hydrobenzoin) to form a chiral acetal. | Chiral 1,3-dioxolane (B20135) derivative of this compound | Use of chiral auxiliaries. justdial.com |

| Stereoselective Alkylation | Alkylation of the enolate in the presence of a chiral phase-transfer catalyst or a chiral ligand. | 2-alkyl-1-phenyl-1,3-butanedione with a new stereocenter. | Asymmetric alkylation of β-dicarbonyls. beilstein-journals.org |

Enantioselective Transformations Mediated by this compound Derivatives

Once a chiral derivative of this compound is synthesized, it can be used to mediate other enantioselective transformations. An enantioselective reaction produces one enantiomer in preference to the other. wvu.educsic.es This is often achieved by using the chiral derivative as a ligand for a metal catalyst or as a chiral organocatalyst itself. mdpi.comrsc.org

For example, a chiral amino alcohol derived from this compound could be synthesized and subsequently used as a ligand in a metal-catalyzed reaction, such as an asymmetric allylic alkylation or a C-H activation process. nih.govmdpi.com The stereocenters on the ligand, originating from the this compound backbone, create a chiral environment around the metal center, which forces the reaction to proceed with high enantioselectivity. nih.gov This strategy has been successfully applied using various chiral ligands in copper-, rhodium-, and palladium-catalyzed reactions. mdpi.comnih.gov The development of such chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for applications in medicine and materials science. rsc.orgresearchgate.net

Intermediates in the Synthesis of Complex Molecules

This compound, a β-dicarbonyl compound, serves as a versatile and valuable intermediate in the intricate field of advanced organic synthesis. Its unique structural feature, possessing both a benzoyl group and an aldehyde function, allows for a diverse range of chemical transformations. This dual reactivity makes it an ideal precursor for the construction of complex molecular frameworks, particularly those with significant biological activity. Its utility is especially prominent in the synthesis of pharmaceutical intermediates and in its integration into powerful multicomponent reaction strategies, which streamline the creation of diverse molecular libraries.

Synthesis of Pharmaceutical Intermediates and Bioactive Scaffolds

Beyond specific pharmaceutical precursors, this compound is instrumental in the synthesis of various bioactive heterocyclic scaffolds. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. rsc.orgnanobioletters.com The reactivity of this compound makes it an ideal starting material for creating substituted pyrazoles and pyrimidines, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comorganic-chemistry.orgresearchgate.net

For instance, the reaction of this compound with hydrazines can readily lead to the formation of substituted pyrazoles. Similarly, condensation reactions with urea or thiourea derivatives can afford pyrimidine-based structures. These heterocyclic systems serve as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.

Table 1: Synthesis of a Fluoxetine Precursor via this compound Intermediate

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Acetophenone (B1666503), Ethyl Formate | This compound sodium salt | Claisen Condensation |

| 2 | This compound sodium salt, Methylamine (B109427) Hydrochloride | 3-(Methylamino)-1-phenyl-2-propen-1-one | Condensation |

| 3 | 3-(Methylamino)-1-phenyl-2-propen-1-one, Sodium Borohydride | 3-Methylamino-1-phenyl-1-propanol | Reduction |

Integration into Multicomponent Reaction Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural elements from each starting material. orientjchem.orgmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules, which is a significant advantage in drug discovery. orientjchem.orgdergipark.org.trbiointerfaceresearch.com

This compound is an excellent candidate for integration into MCR architectures, particularly in reactions that traditionally utilize β-dicarbonyl compounds. A prime example is the Biginelli reaction, a well-established MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). sctunisie.orgnih.gov These DHPMs are a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, and antihypertensive properties. nih.gov

In a Biginelli-type reaction, this compound can function as the 1,3-dicarbonyl component. The general mechanism is believed to commence with the condensation of the aldehyde and urea, forming an acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enol form of this compound. Subsequent cyclization and dehydration yield the final dihydropyrimidine (B8664642) product. The use of various catalysts can enhance the efficiency of this reaction.

The versatility of this compound in MCRs extends to the synthesis of other heterocyclic systems. For example, its reaction with an aldehyde, an amine, and a source of cyanide in a Strecker-type reaction could lead to α-aminonitrile derivatives, which are valuable synthetic intermediates. Similarly, its participation in Passerini and Ugi reactions, which are isocyanide-based MCRs, can be envisioned, leading to the formation of α-acyloxy carboxamides and α-aminoacyl amides, respectively. These reactions provide a powerful platform for the rapid assembly of complex molecules from simple, readily available starting materials.

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Scaffold |

| Biginelli Reaction | Aromatic Aldehyde | This compound | Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Aldehyde | This compound (2 equiv.) | Ammonia | Dihydropyridine |

| Knoevenagel Condensation | Aromatic Aldehyde | This compound | - | α,β-Unsaturated Ketone |

Theoretical and Computational Studies on Benzoylacetaldehyde and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons and predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of β-dicarbonyl compounds due to its balance of computational cost and accuracy. ajol.inforesearchgate.net For analogs like benzoylacetone (B1666692), DFT calculations, particularly using the B3LYP functional, have been shown to reproduce experimental geometric parameters with high fidelity. researchgate.netnih.gov

Studies on benzoylacetone, a close analog of benzoylacetaldehyde, show that the molecule predominantly exists in its enol tautomeric form in the gas phase. researchgate.netacs.orgacs.org DFT calculations have been crucial in determining the geometries of the stable conformers. researchgate.net The existence of two distinct chelated cis-enol conformers, with the hydrogen atom bonded to the oxygen adjacent to either the methyl or the phenyl group, has been confirmed by these computational methods. researchgate.netacs.org The energy difference between these two conformers is calculated to be negligible, suggesting they coexist in comparable proportions. researchgate.netresearchgate.net

Electronic structure analyses using DFT provide information on frontier molecular orbitals (HOMO and LUMO), which is essential for understanding chemical reactivity. scirp.orgarxiv.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding molecular stability and the strength of hydrogen bonds by examining charge distributions and orbital interactions. researchgate.netresearchgate.net

Table 1: Selected Calculated Geometrical Parameters for the Enol Forms of Benzoylacetone using DFT (B3LYP/cc-pVTZ) Data sourced from studies on benzoylacetone, a structural analog.

| Parameter | Enol 1 (H on O near CH₃) | Enol 2 (H on O near Ph) |

| r(O-H) (Å) | 0.995 | 0.991 |

| r(O···H) (Å) | 1.674 | 1.701 |

| r(O···O) (Å) | 2.569 | 2.583 |

| ∠(O-H···O) (°) | 148.1 | 146.7 |

This interactive table is based on data reported in computational studies of benzoylacetone. acs.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative and often complementary approach to DFT for studying molecular energetics and reactivity. acs.orgrsc.org These methods are derived directly from theoretical principles without the inclusion of empirical parameters. mdpi.com

For β-dicarbonyl compounds, ab initio calculations have been used to perform complete conformational analyses and to calculate the relative stabilities of different tautomers and conformers. researchgate.net For example, studies on benzoylacetone have utilized both B3LYP (a DFT method) and MP2 approximations with various basis sets to investigate its tautomeric and structural properties. nih.govacs.orgacs.org Comparisons between different computational methods have shown that results from ab initio (specifically HF/6-31+G*) and DFT (B3LYP/6-311+G**) calculations are often in close agreement for predicting the stability of different forms of carbonyl compounds. kirj.ee

Energetic predictions from ab initio calculations are crucial for understanding reaction thermodynamics. The total energies of reactants, products, and intermediate species can be calculated to determine reaction enthalpies and free energies. kirj.ee This allows for the prediction of equilibrium constants between different tautomers, providing insight into which form is more favorable under specific conditions. acs.org

Density Functional Theory (DFT) Applications to Structural and Electronic Properties

Mechanistic Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org This involves identifying stable intermediates and locating the high-energy transition states that connect them. numberanalytics.com

By modeling the reaction pathway, computational studies can elucidate complex mechanisms step-by-step. This approach has been applied to various reactions involving carbonyl compounds. For instance, the mechanism of the hydroxide-mediated cleavage of ketones has been investigated using DFT calculations (M06-2X functional), which characterized two potential pathways. researchgate.net The calculations showed that the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the ketone, followed by the fragmentation of the resulting oxyanion intermediate. researchgate.net

Kinetic studies of the hydroxide-catalyzed decomposition of para-substituted benzoylacetaldehydes have shown that these reactions exhibit rate saturation at high hydroxide concentrations, which suggests a mechanism involving the formation of an intermediate. researchgate.net Computational modeling can identify the structure of such intermediates and the transition states for their formation and subsequent reaction. nih.gov The process involves optimizing the geometry of the proposed structures and confirming their nature through frequency calculations, where a stable intermediate has all real vibrational frequencies and a transition state has exactly one imaginary frequency. numberanalytics.comresearchgate.net

Investigations of Intramolecular Hydrogen Bonding

The enol form of this compound and its analogs is stabilized by a strong intramolecular hydrogen bond, forming a six-membered chelate ring. The nature, strength, and structural consequences of this interaction are a major focus of theoretical investigations.

Computational methods provide detailed quantitative information about the energetic and structural features of the intramolecular hydrogen bond. For benzoylacetone, the hydrogen bond energy has been calculated to be approximately 16 kcal/mol using the B3LYP/6-311++G** level of theory. researchgate.netcapes.gov.br This significant energy indicates a very strong and stable hydrogen bond.

The geometry of the chelated ring is a key area of study. Calculations for benzoylacetone predict an intramolecular oxygen-oxygen distance of about 2.51 Å. capes.gov.br Analysis of the electron density using the "Atoms in Molecules" (AIM) theory reveals that both the O-H covalent bond and the O···H hydrogen bond have some degree of covalent character. capes.gov.br This type of hydrogen bond is often described as a resonance-assisted hydrogen bond (RAHB), where π-delocalization within the chelate ring strengthens the hydrogen bond. acs.orgcapes.gov.br Theoretical calculations have also been used to estimate the energy barrier for the intramolecular hydrogen transfer between the two oxygen atoms. For benzoylacetone, this barrier is calculated to be very low, around 2 kcal/mol, which is characteristic of a low-barrier hydrogen bond (LBHB). capes.gov.br

Influence on Molecular Tautomerism and Chemical Reactivity

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate relationship between molecular structure, tautomerism, and chemical reactivity. While specific computational studies on this compound are limited in publicly accessible literature, extensive research on its close analog, benzoylacetone, provides significant insights into these phenomena. This section will focus on the theoretical findings for benzoylacetone and other related β-dicarbonyl compounds to infer the likely behavior of this compound.

The keto-enol tautomerism is a fundamental characteristic of β-dicarbonyl compounds. semanticscholar.org This equilibrium involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). mdpi.com The position of this equilibrium is highly sensitive to the molecular structure, substituent effects, and the surrounding environment. semanticscholar.org

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been extensively employed to study the tautomerism of benzoylacetone. acs.orgnih.govresearchgate.net These studies consistently show that in the gas phase, the enol tautomer of benzoylacetone is overwhelmingly favored, existing as two stable cis-enol conformers with an intramolecular hydrogen bond. acs.orgnih.gov Gas-phase electron diffraction (GED) studies, supported by quantum chemical calculations, confirm the presence of 100% enol tautomer at 331(5) K. acs.orgnih.gov The energy difference between the two stable chelated enol forms is negligible, indicating their comparable proportions in a sample. iau.ir

The stability of the enol form is largely attributed to the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. researchgate.net Car–Parrinello and path integral molecular dynamics simulations suggest that the hydrogen bond in the crystal of benzoylacetone has characteristics of a resonance-assisted hydrogen bond (RAHB). rsc.org In some theoretical models, the potential for proton transfer is described as a double minimum with a small energy barrier, which can vanish after corrections for zero-point vibrational energy, leading to a single potential well for the proton. rsc.org

The influence of substituents on the tautomeric equilibrium has also been a subject of theoretical investigation. For instance, a study on para-chloro-benzoylacetone using DFT at the B3LYP/6-311++G** level of theory revealed that the chlorine substituent in the para position of the phenyl ring does not have a significant effect on the structure or the intramolecular hydrogen bond strength compared to benzoylacetone. iau.ir

Interactive Data Table: Calculated Properties of Benzoylacetone Tautomers

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) | H-bond Energy (kcal/mol) | Key Bond Lengths (Å) |

| Enol Conformer 1 | B3LYP/cc-pVTZ | 0.0 | ~16 | C=C: ~1.39, C-O: ~1.30 |

| Enol Conformer 2 | B3LYP/cc-pVTZ | ~0.1-0.3 | ~16 | C=C: ~1.39, C-O: ~1.30 |

| Keto Tautomer | B3LYP/cc-pVTZ | Higher in energy | N/A | C=O: ~1.22, C-C: ~1.52 |

Note: The data in this table is compiled from various theoretical studies on benzoylacetone and represents approximate values to illustrate the general findings.

Computational studies are also crucial for understanding and predicting the chemical reactivity of these compounds. frontiersin.org Global reactivity descriptors, derived from DFT calculations, provide valuable information about the electronic structure and reactivity. researchgate.netscirp.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). scirp.org

The analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. scirp.org For instance, in the enol form of benzoylacetone, the HOMO is typically localized over the enol-keto moiety, while the LUMO is distributed over the conjugated system. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scirp.org

Furthermore, the Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution and identify the electron-rich and electron-poor regions of a molecule, which are indicative of reactive sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

The activation strain model is another powerful computational framework used to analyze chemical reactivity. frontiersin.org This model partitions the energy of a reaction into the strain energy required to deform the reactants into their transition-state geometries and the interaction energy between the deformed reactants. frontiersin.org This approach provides a causal relationship between the electronic and steric properties of the reactants and their mutual reactivity. frontiersin.org While not specifically applied to this compound in the reviewed literature, this model could offer profound insights into its reaction mechanisms.

Advanced Analytical Methodologies in Benzoylacetaldehyde Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the intricate structural details of benzoylacetaldehyde and monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. Both ¹H and ¹³C NMR are routinely used to analyze its tautomeric forms and to follow the course of reactions.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound derivatives reveals characteristic signals that aid in structural confirmation. For instance, mechanistic studies involving this compound often utilize in-situ NMR to track the formation of intermediates and products. wisc.edudoi.org The chemical shifts (δ) are indicative of the electronic environment of the protons. For example, aromatic protons typically resonate in the downfield region, while aldehyde protons appear at even higher chemical shift values due to the deshielding effect of the carbonyl group. docbrown.info The coupling constants (J values) provide information about the connectivity of adjacent protons. libretexts.org

Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments, allowing for the unambiguous correlation of proton and carbon signals. d-nb.info These methods are particularly valuable in mechanistic studies to determine the connectivity of atoms in reaction products. d-nb.info

| Technique | Application in this compound Research | Key Findings/Insights |

| ¹H NMR | Determination of proton environments and tautomeric equilibrium. | Provides data on chemical shifts and coupling constants, confirming structural features. rsc.org |

| ¹³C NMR | Elucidation of the carbon skeleton and identification of functional groups. | Confirms the presence of carbonyl and aromatic carbons. d-nb.info |

| 2D NMR (TOCSY, HMBC) | Unambiguous assignment of complex structures and reaction products. | Establishes detailed connectivity within the molecule. d-nb.info |

| In-situ NMR | Monitoring reaction progress and identifying transient intermediates. | Enables real-time observation of reaction mechanisms. wisc.edudoi.org |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. universallab.org For this compound, IR spectroscopy is crucial for confirming the presence of its key functional groups: the carbonyl (C=O) and the aromatic ring.

The IR spectrum of this compound and its derivatives typically displays strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. bibliomed.org The exact position of these bands can provide information about the electronic environment and conjugation within the molecule. Aromatic C-H and C=C stretching vibrations are also readily identifiable. libretexts.organalis.com.my The characteristic frequencies of these vibrations serve as a diagnostic tool for confirming the successful synthesis of this compound-containing compounds. cyberleninka.ru

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Significance in this compound Analysis |

| Carbonyl (C=O) | 1740-1666 libretexts.orguc.eduscribd.com | Confirms the presence of aldehyde and ketone functionalities. The position can indicate conjugation. |

| Aromatic C=C | 1600-1475 uc.edu | Indicates the presence of the benzene (B151609) ring. |

| Aromatic C-H | 3100-3000 uc.edu | Confirms the aromatic nature of the compound. |

| Aldehyde C-H | 2850 and 2750 (weak) libretexts.orguc.edu | Helps to distinguish the aldehyde from a ketone. |

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov In the study of this compound, MS is used to confirm its molecular weight and to analyze its fragmentation patterns, which can aid in structural elucidation. libretexts.org

Electron ionization (EI) is a common method used to generate ions from volatile compounds like this compound. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ions. miamioh.edu The fragmentation of the molecular ion is often predictable, with characteristic losses of small molecules or radicals. miamioh.educore.ac.uk For aromatic aldehydes, a common fragmentation pathway involves the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion and subjecting it to further fragmentation. thermofisher.comnih.gov This technique is particularly useful for distinguishing between isomers and for analyzing complex mixtures containing this compound derivatives. rsc.orgnih.gov By analyzing the fragmentation of selected precursor ions, researchers can piece together the structure of the original molecule. rsc.org

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are unparalleled techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

Studies on the crystal structure of benzoylacetone (B1666692), a closely related compound, have revealed details about its cis-enol tautomeric form and the nature of the intramolecular hydrogen bond. nih.gov Similar investigations on this compound derivatives have been crucial in confirming their solid-state structures and understanding how molecules pack in the crystal lattice. rsc.orgresearchgate.net This information is vital for correlating structure with physical and chemical properties.

Chromatographic Separations in Research Applications

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds from complex mixtures.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a powerful analytical method used to separate and analyze volatile compounds without decomposition. organomation.com It is widely employed in the analysis of reaction mixtures involving this compound to monitor the formation of products and byproducts. justdial.comacs.org

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. organomation.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. organomation.com Compounds are identified based on their retention times, which are characteristic for a given set of chromatographic conditions. scirp.org

GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. nih.govrsc.org GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly effective tool for analyzing complex mixtures from catalytic reactions or synthetic procedures involving this compound. rsc.orgresearchgate.net

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | A solid or liquid coated on a solid support within the column. | The choice of stationary phase (e.g., polyethylene (B3416737) glycol, polysiloxane) is critical for achieving good separation of this compound from other components. notulaebotanicae.ro |

| Mobile Phase | An inert carrier gas (e.g., helium, nitrogen). | Carries the vaporized sample through the column. nih.gov |

| Retention Time | The time it takes for a compound to travel from the injector to the detector. | Used for qualitative identification of this compound and related compounds. scirp.org |

| Detector | A device that measures the eluting compounds (e.g., FID, MS). | Provides quantitative and/or structural information about the separated components. organomation.com |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), stands as a cornerstone technique for the separation, identification, and quantification of components within complex mixtures. iucr.org Its application to this compound and related β-dicarbonyl compounds is essential for purity assessment, reaction monitoring, and stability studies. The versatility of HPLC allows for the analysis of a wide array of compounds, including those with challenging chemical properties like this compound. iucr.org

A primary characteristic of this compound (3-oxo-3-phenylpropanal) in solution is its existence as a dynamic equilibrium of keto and enol tautomers. This tautomerism can present a challenge in HPLC analysis, potentially leading to peak broadening or the appearance of multiple peaks for a single compound, as the interconversion rate can be comparable to the chromatographic timescale. chromforum.orgreddit.com Method development often involves adjusting parameters such as mobile phase composition, pH, and column temperature to either separate the tautomers cleanly or to shift the equilibrium to favor a single form, thereby obtaining a sharp, single peak. chromforum.orgchromforum.org Low-temperature HPLC has been successfully used to separate the keto and enol forms of other β-dicarbonyls, demonstrating a viable strategy for studying the tautomeric equilibrium itself.

In research involving derivatives of this compound, HPLC is a critical tool for verifying purity and determining enantiomeric excess in asymmetric reactions. For instance, in the synthesis of 2-(3-fluorobenzyl)-3-oxo-3-phenylpropanal, a derivative of this compound, chiral HPLC was employed to resolve the enantiomers. mdpi.com The analysis provided precise retention times for the major and minor enantiomers, allowing for accurate calculation of the reaction's stereoselectivity. mdpi.com

Table 1: HPLC Conditions for Chiral Separation of a this compound Derivative This table presents the chromatographic conditions used for the analysis of 2-(3-fluorobenzyl)-3-oxo-3-phenylpropanal.

| Parameter | Condition |

| Column | Phenomenex Lux 5 µm Amylose-2 (250 x 4.6 mm) |

| Mobile Phase | Hexane/Isopropanol (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 283 nm |

| Retention Time (major) | 6.408 min |

| Retention Time (minor) | 8.837 min |

| Data sourced from a study on the asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes. mdpi.com |

Reverse-phase HPLC methods are also applicable for the analysis of related compounds. For example, 3-phenylpropanal (B7769412) can be analyzed using a C18 column with a mobile phase of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separations or pharmacokinetic studies. sielc.comsielc.com

Electrochemical Methods for Reactivity Studies

Electrochemical methods offer powerful insights into the reactivity of molecules by probing their electron transfer processes. researchgate.net These techniques are particularly useful for studying the redox behavior of compounds like this compound, providing data on reaction mechanisms, intermediates, and thermodynamic properties. researchgate.netnih.gov

Cyclic Voltammetry in Understanding Redox Processes

Cyclic voltammetry (CV) is a premier electrochemical technique for investigating the oxidation and reduction of species. researchgate.net By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal information about redox potentials, the number of electrons transferred, and the kinetics of electron transfer reactions. nih.govharvard.edu

For carbonyl compounds, CV can elucidate the mechanisms of their reduction. The electrochemical reduction of aldehydes, for example, has been studied using techniques including cyclic voltammetry. ntu.edu.sg These studies can reveal whether the reduction proceeds via a direct conversion to the corresponding alcohol or through dimerization pathways that form products like pinacols. ntu.edu.sg The electrochemical behavior is often dependent on factors such as the solvent, electrolyte, and the presence of proton donors. researchgate.net

While cyclic voltammetry is a standard and powerful tool for such investigations, specific studies detailing a comprehensive cyclic voltammetry analysis of this compound (3-oxo-3-phenylpropanal) are not extensively represented in the surveyed literature. However, the electrochemical behavior of structurally related compounds provides a model for the type of information that can be obtained. For instance, studies on the electrochemical reduction of 3-phenylpropanal describe mechanisms involving the formation of 3-phenylpropan-1-ol or various dimeric products. ntu.edu.sg The general approach involves using an aprotic organic solvent with a supporting electrolyte, a glassy carbon working electrode, a platinum counter electrode, and a reference electrode.

Table 2: General Parameters for Cyclic Voltammetry of Carbonyl Compounds This table outlines typical experimental parameters for studying the redox behavior of aldehydes and ketones using cyclic voltammetry.

| Parameter | Description/Typical Value |

| Working Electrode | Glassy Carbon Electrode |

| Counter Electrode | Platinum Wire |

| Reference Electrode | Ag/AgCl or Silver Wire (pseudo-reference) |

| Solvent | Aprotic Organic (e.g., Acetonitrile, DMF) |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Scan Rate | 20 - 500 mV/s |

| Parameters are generalized from typical electrochemical studies of organic compounds. nih.govntu.edu.sg |